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Compound Name: MT477

Cat. No.: B1684113 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
MT-477 is a novel synthetic compound identified as a potent inhibitor of Protein Kinase C

(PKC) and Aurora Kinase A (AURKA), demonstrating significant anti-tumor activity in preclinical

studies. With the CAS number 328069-91-6, this thiopyrano[2,3-c]quinoline derivative has been

shown to suppress critical cell signaling pathways involved in cancer cell proliferation, survival,

and apoptosis. This technical guide provides a comprehensive overview of the chemical

properties, mechanism of action, and experimental data related to MT-477, intended to serve

as a valuable resource for researchers in the field of oncology and drug development.

Chemical Data and Properties
MT-477 is a complex heterocyclic molecule with a thiopyrano[2,3-c]quinoline core. Its chemical

and physical properties are summarized in the table below.
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Property Value

CAS Number 328069-91-6

Molecular Formula C₃₁H₃₀N₂O₁₂S₃

Molecular Weight 718.77 g/mol

IUPAC Name

Due to the complexity of the molecule, a

definitive IUPAC name is not readily available in

public databases. The structure is characterized

as a substituted thiopyrano[2,3-c]quinoline.

SMILES

O=C(OC)C1=C(SC2=C(C3=C(C(OC)=CC=C3)

N(C2(C)C)C(CN4C(CCC4=O)=O)=O)C15SC(C(

OC)=O)=C(S5)C(OC)=O)C(OC)=O

A 2D chemical structure diagram of MT-477 is presented below:

compound 2D Chemical Structure of MT-477

Click to download full resolution via product page

2D Chemical Structure of MT-477

Synthesis
The synthesis of the thiopyrano[2,3-c]quinoline core of MT-477 generally involves a multi-step

reaction sequence. While the specific synthesis protocol for MT-477 has not been detailed in

the primary literature, related thiopyrano[2,3-b]quinolines are synthesized via cascade

reactions involving 2-mercapto-quinoline-3-carbaldehydes and various active methylene

compounds. These reactions often utilize a base catalyst and proceed through a Michael

addition followed by an intramolecular cyclization. The synthesis of the specific, highly

substituted MT-477 molecule would likely involve a more complex, multi-step synthetic route.

Mechanism of Action and Signaling Pathways

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1684113?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MT-477 exerts its anti-cancer effects through the inhibition of multiple key signaling pathways

involved in cell growth, proliferation, and survival.

Inhibition of Protein Kinase C (PKC)
MT-477 was initially identified as a potent inhibitor of Protein Kinase C (PKC), particularly the

PKC-alpha isoform. PKC is a family of serine/threonine kinases that play a crucial role in

various cellular processes, and its dysregulation is often implicated in cancer. By inhibiting

PKC, MT-477 disrupts downstream signaling cascades that promote cell proliferation and

survival.

Suppression of the Ras-ERK Signaling Pathway
Preclinical studies have demonstrated that MT-477 effectively suppresses the Ras-ERK

signaling pathway.[1] This pathway is a critical regulator of cell proliferation, differentiation, and

survival, and its aberrant activation is a hallmark of many cancers. MT-477 has been shown to

decrease the levels of activated Ras (Ras-GTP) and the phosphorylation of downstream

effectors ERK1/2 and Elk-1.[1]
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MT-477 Inhibition of the Ras-ERK Signaling Pathway

Inhibition of Aurora Kinase A (AURKA) and Induction of
NRF-2 Signaling
Further research has revealed that MT-477 also functions as an inhibitor of Aurora Kinase A

(AURKA). AURKA is a key regulator of mitosis, and its overexpression is common in many

cancers, correlating with poor prognosis. Inhibition of AURKA by MT-477 leads to defects in cell

division and can induce apoptosis.
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Interestingly, MT-477 treatment has also been shown to strongly induce the NRF-2 signaling

pathway. The NRF-2 pathway is the primary regulator of the cellular antioxidant response and

plays a complex role in cancer, with both tumor-suppressive and tumor-promoting functions

depending on the context.

Experimental Data
In Vitro Anti-proliferative Activity
MT-477 has demonstrated potent anti-proliferative activity against a panel of human cancer cell

lines. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.[1]

Cell Line Cancer Type IC₅₀ (µM)

MCF-7 Breast Cancer 18

U87 Glioblastoma 51

H226 Lung Cancer 13

LNCaP Prostate Cancer 33

A549 Lung Cancer 20

A431 Skin Cancer 49

In Vivo Anti-tumor Activity
In vivo studies using xenograft models have confirmed the anti-tumor efficacy of MT-477.[1]

Xenograft Model Treatment Tumor Growth Inhibition

A431 (Skin Cancer) 1 mg/kg, i.p.
24.5% decrease in tumor

volume by the third week

H226 (Lung Cancer) 1 mg/kg, i.p.
43.6% inhibition of tumor

growth

MiaPaCa-2 (Pancreatic

Cancer)
100 µg/kg, i.p. 49.5% inhibitory effect
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Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research

findings. The following provides an overview of the methodologies employed in the key studies

of MT-477.

Cell Culture and Proliferation Assays
Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine

serum and antibiotics. For proliferation assays, cells were seeded in 96-well plates and treated

with varying concentrations of MT-477. Cell viability was typically assessed after 72 hours using

an MTT or similar colorimetric assay.

Western Blot Analysis
To investigate the effect of MT-477 on signaling pathways, western blotting was performed.

Cells were treated with MT-477 for various time points, and cell lysates were prepared. Proteins

were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary

antibodies specific for total and phosphorylated forms of target proteins (e.g., Ras, ERK1/2,

Elk-1).
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General Workflow for Western Blot Analysis
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In Vivo Xenograft Studies
Animal studies were conducted in accordance with institutional guidelines. Typically,

immunodeficient mice were subcutaneously injected with human cancer cells. Once tumors

reached a palpable size, mice were randomized into control and treatment groups. MT-477 was

administered via intraperitoneal (i.p.) injection at specified doses and schedules. Tumor volume

was measured regularly to assess treatment efficacy.

Conclusion
MT-477 is a promising preclinical anti-cancer agent with a multi-targeted mechanism of action.

Its ability to inhibit both PKC and AURKA, as well as suppress the critical Ras-ERK signaling

pathway, provides a strong rationale for its further development. The in vitro and in vivo data

presented in this guide highlight its potential as a therapeutic for a range of solid tumors.

Further research is warranted to elucidate its detailed pharmacokinetic and pharmacodynamic

properties and to explore its efficacy in combination with other anti-cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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